molecular formula C15H24N4O3 B608319 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid CAS No. 1596348-16-1

2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid

カタログ番号 B608319
CAS番号: 1596348-16-1
分子量: 308.38
InChIキー: RGGMVQDDHDCRDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KDM5-C49 is a potent and selective inhibitor of KDM5 (also known as JARID1). KDM5-C49 displays 25-100-fold selectivity between KDM5B and KDM6B. Members of the KDM5 (also known as JARID1) family regulate cell proliferation and stem cell self-renewal and differentiation.

科学的研究の応用

Role in Cancer Research

KDM5-C49 is a potent and selective inhibitor of KDM5 demethylases . These demethylases, particularly KDM5A, play a significant role in driving multiple human diseases, especially cancers . By inhibiting KDM5A, KDM5-C49 can potentially serve as an anti-cancer agent .

Application in Breast Cancer Treatment

KDM5-C49 has shown potential in the treatment of breast cancer. The knockdown of KDM5A or treatment with KDM5 inhibitors, such as KDM5-C49, augmented the sensitivity of endocrine-resistant luminal breast cancer cells to fulvestrant . This suggests that KDM5-C49 could be used in combination with other drugs to enhance their effectiveness .

Epigenetics Modulation

KDM5-C49 plays a role in epigenetics modulation. It inhibits KDM5 demethylases, which are involved in the regulation of histone methylation, a key posttranslational modification of chromatin . This regulation affects a wide array of nuclear activities including the maintenance of genome integrity, transcriptional regulation, and epigenetic inheritance .

Inhibition of Tumor Cell Proliferation

The highly polar carboxylate group of KDM5-C49 restricts its cellular permeability, so it has IC50 >1 µM for inhibiting demethylation of H3K4 in U2OS human osteosarcoma cell line and in human breast adenocarcinoma MCF7 tumor cell proliferation assay . This suggests that KDM5-C49 could be used to inhibit tumor cell proliferation .

Role in Hematology

KDM5A, which can be inhibited by KDM5-C49, is involved in hematopoietic cell proliferation and alters myelo-erythropoietic differentiation . This suggests that KDM5-C49 could have applications in the field of hematology .

Potential in Drug Resistance and Recurrence

The treatment of breast cancer still faces challenges, particularly in terms of drug resistance and recurrence . KDM5-C49, as a KDM5 inhibitor, holds great promise in improving treatment precision and potentially overcoming these challenges .

作用機序

Target of Action

The primary targets of 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid, also known as KDM5-C49, are the KDM5 family proteins . The KDM5 family includes four members, KDM5A, KDM5B, KDM5C, and KDMD, all of which are Jumonji C domain-containing histone H3K4me2/3 demethylases . These proteins play critical roles in cell fate determination during development as well as malignant transformation .

Mode of Action

2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid acts as a potent and selective inhibitor of KDM5 demethylases . It inhibits the KDM5 enzyme activity at nanomolar concentrations by binding to the 2-OG binding site, with the pyridine and the aminomethyl nitrogen atoms interacting in a bidentate fashion with the catalytic Fe(II) ion .

Biochemical Pathways

The KDM5 family proteins are capable of demethylating tri-, di- and mono-methylated lysine 4 in histone H3 (H3K4me3/2/1), the key epigenetic marks for active chromatin . By inhibiting KDM5, 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that the compound is a potent pan-kdm5 inhibitor with some activity against kdm4 enzymes in biochemical assays .

Result of Action

The inhibition of KDM5 demethylases by 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid can lead to various molecular and cellular effects. For instance, KDM5 proteins have been extensively studied in breast cancer, where they are involved in suppressing or promoting breast cancer depending on their specific upstream and downstream pathways . Therefore, inhibiting KDM5 is potentially an antitumor approach .

Action Environment

It is known that the compound is a potent pan-kdm5 inhibitor with some activity against kdm4 enzymes in biochemical assays , suggesting that its action may be influenced by the presence of these enzymes in the environment.

特性

IUPAC Name

2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-4-19(8-7-18(2)3)14(20)11-16-10-13-9-12(15(21)22)5-6-17-13/h5-6,9,16H,4,7-8,10-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGMVQDDHDCRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid

CAS RN

1596348-16-1
Record name KDM5-C49
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KDM5-C49
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OQJ5L847C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of KDM5-C49?

A1: KDM5-C49 functions as an inhibitor of histone lysine demethylases, particularly targeting the KDM5 family []. These enzymes play a crucial role in regulating gene expression by removing methyl groups from histones, proteins that package and organize DNA. While its specific downstream effects remain a subject of ongoing research, inhibiting KDM5 could potentially impact the expression of genes involved in cell growth, differentiation, and other vital cellular processes.

Q2: Have any crystal structures been solved with KDM5-C49 bound to its target proteins?

A2: Yes, several crystal structures have been determined with KDM5-C49 bound to various human histone demethylases. These include complexes with JARID1C [], PLU-1 (JARID1B) [], UTY [], and JMJD2C []. These structures provide valuable insights into the specific interactions between KDM5-C49 and its target enzymes at the molecular level.

Q3: What structural features of KDM5-C49 are important for its inhibitory activity?

A3: Structural analysis of KDM5-C49 bound to KDM5B, a member of the KDM5 family, reveals key interactions crucial for its inhibitory activity []. The isonicotinic acid core of KDM5-C49 forms specific interactions with the enzyme's active site. Additionally, the substituent at the carbon-6 position of the isonicotinic acid ring plays a significant role in determining the compound's potency. Modifications at this position can influence the molecule's interaction with the target enzyme, potentially leading to enhanced inhibition [].

Q4: Are there any potential strategies to improve the potency of KDM5-C49 based on its structure?

A4: Research suggests several avenues for enhancing KDM5-C49's potency []. One approach involves combining structural elements from other KDM5 inhibitors, such as N19, which shares the isonicotinic acid core but possesses different substituents. Additionally, replacing the ring halogen atoms with groups that maximize interactions with specific polar or charged residues within the enzyme's active site (e.g., Arg-73, Gln-75, Asp-412) presents another strategy for improvement.

Q5: Has KDM5-C49 demonstrated any potential in preclinical models of disease?

A5: While the provided abstracts do not mention specific preclinical disease models, one study explored KDM5-C49's effects on multiple myeloma cells within a 3D in vitro model []. This study focused on KDM5-C49's potential to modulate the epigenetic landscape of these cancer cells. Further research is needed to fully elucidate its efficacy and therapeutic potential in various disease models.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。